(Z)-5-(4-chlorobenzylidene)-3-(3-morpholino-3-oxopropyl)thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-5-(4-chlorobenzylidene)-3-(3-morpholino-3-oxopropyl)thiazolidine-2,4-dione is a synthetic organic compound that belongs to the thiazolidinedione class. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-5-(4-chlorobenzylidene)-3-(3-morpholino-3-oxopropyl)thiazolidine-2,4-dione typically involves the condensation of 4-chlorobenzaldehyde with thiazolidine-2,4-dione derivatives under basic conditions. The reaction may proceed through a Knoevenagel condensation mechanism, followed by cyclization.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (Z)-5-(4-chlorobenzylidene)-3-(3-morpholino-3-oxopropyl)thiazolidine-2,4-dione is studied for its reactivity and potential as a building block for more complex molecules.
Biology
Biologically, this compound may exhibit various activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine
In medicine, thiazolidinedione derivatives are explored for their potential therapeutic applications, including the treatment of diabetes, cancer, and other diseases.
Industry
Industrially, the compound may be used in the development of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (Z)-5-(4-chlorobenzylidene)-3-(3-morpholino-3-oxopropyl)thiazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the observed effects. For example, it may inhibit certain enzymes involved in disease progression or activate receptors that regulate cellular functions.
Comparison with Similar Compounds
Similar Compounds
Rosiglitazone: Another thiazolidinedione derivative used in the treatment of diabetes.
Pioglitazone: A thiazolidinedione with anti-diabetic properties.
Troglitazone: A compound with similar structure and biological activity.
Uniqueness
(Z)-5-(4-chlorobenzylidene)-3-(3-morpholino-3-oxopropyl)thiazolidine-2,4-dione is unique due to its specific substituents, which may confer distinct biological activities and chemical reactivity compared to other thiazolidinedione derivatives.
Properties
Molecular Formula |
C17H17ClN2O4S |
---|---|
Molecular Weight |
380.8 g/mol |
IUPAC Name |
(5Z)-5-[(4-chlorophenyl)methylidene]-3-(3-morpholin-4-yl-3-oxopropyl)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C17H17ClN2O4S/c18-13-3-1-12(2-4-13)11-14-16(22)20(17(23)25-14)6-5-15(21)19-7-9-24-10-8-19/h1-4,11H,5-10H2/b14-11- |
InChI Key |
PTGLJTVSQKBWAQ-KAMYIIQDSA-N |
Isomeric SMILES |
C1COCCN1C(=O)CCN2C(=O)/C(=C/C3=CC=C(C=C3)Cl)/SC2=O |
Canonical SMILES |
C1COCCN1C(=O)CCN2C(=O)C(=CC3=CC=C(C=C3)Cl)SC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.